Phosphonic acid, (3-bromo-2-oxopropyl)-, diethyl ester
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Overview
Description
Phosphonic acid, (3-bromo-2-oxopropyl)-, diethyl ester is a chemical compound with the molecular formula C7H14BrO4P. It is known for its unique structure, which includes a bromine atom, a phosphonic acid group, and a diethyl ester group. This compound is used in various scientific research applications due to its reactivity and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, (3-bromo-2-oxopropyl)-, diethyl ester typically involves the reaction of diethyl phosphite with 3-bromo-2-oxopropyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled temperature and pressure conditions. The product is then isolated and purified using industrial-scale separation techniques.
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, (3-bromo-2-oxopropyl)-, diethyl ester undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form different oxidation states of phosphorus.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Reactions: Products include substituted phosphonic acid esters.
Oxidation Reactions: Products include phosphonic acids with higher oxidation states.
Reduction Reactions: Products include alcohol derivatives of the original compound.
Scientific Research Applications
Phosphonic acid, (3-bromo-2-oxopropyl)-, diethyl ester is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a precursor for other phosphorus-containing compounds.
Biology: In the study of enzyme inhibition and as a potential bioactive molecule.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of phosphonic acid, (3-bromo-2-oxopropyl)-, diethyl ester involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the phosphonic acid group play crucial roles in its reactivity and binding affinity. The compound can inhibit enzyme activity by forming covalent bonds with active site residues, thereby blocking the enzyme’s function.
Comparison with Similar Compounds
Similar Compounds
- Phosphonic acid, (3-chloro-2-oxopropyl)-, diethyl ester
- Phosphonic acid, (3-fluoro-2-oxopropyl)-, diethyl ester
- Phosphonic acid, (3-iodo-2-oxopropyl)-, diethyl ester
Uniqueness
Phosphonic acid, (3-bromo-2-oxopropyl)-, diethyl ester is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications in research and industry.
Properties
IUPAC Name |
1-bromo-3-diethoxyphosphorylpropan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14BrO4P/c1-3-11-13(10,12-4-2)6-7(9)5-8/h3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNASYFMNNWFUSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC(=O)CBr)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14BrO4P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30480210 |
Source
|
Record name | Phosphonic acid, (3-bromo-2-oxopropyl)-, diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30480210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55234-37-2 |
Source
|
Record name | Phosphonic acid, (3-bromo-2-oxopropyl)-, diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30480210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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